Cas no 5334-63-4 (1-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine)

1-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine structure
5334-63-4 structure
Product Name:1-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine
CAS No:5334-63-4
MF:C12H12N6
MW:240.263880729675
CID:1581998
PubChem ID:219774
Update Time:2025-04-21

1-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine
    • CTK4J7693
    • AR-1F5948
    • N-methyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine
    • 4-(2-methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine
    • AC1Q4W2O
    • NSC1447
    • AC1L57H9
    • AG-J-24931
    • CTK4J7693; AR-1F5948; N-methyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine; 4-(2-methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine; AC1Q4W2O; NSC1447; AC1L57H9; AG-J-24931;
    • DTXSID70277282
    • 4-(2-METHYLHYDRAZINO)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE
    • 5334-63-4
    • NSC-1447
    • 4-(2-methylhydrazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
    • Inchi: 1S/C12H12N6/c1-13-17-11-10-7-16-18(12(10)15-8-14-11)9-5-3-2-4-6-9/h2-8,13H,1H3,(H,14,15,17)
    • InChI Key: NTHNDSDFPLLCCE-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC=CC=2)C2C(C=N1)=C(N=CN=2)NNC

Computed Properties

  • Exact Mass: 240.11256
  • Monoisotopic Mass: 240.112
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 67.7Ų

Experimental Properties

  • Density: 1.38
  • Boiling Point: 263.2°C at 760 mmHg
  • Flash Point: 113°C
  • Refractive Index: 1.728
  • PSA: 67.66
  • LogP: 1.17460
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